molecular formula C20H15Cl2NO4 B14110055 1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14110055
M. Wt: 404.2 g/mol
InChI Key: NKQMCHJDWPSZQT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydroxypropyl side chain, and a chromeno-pyrrole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the dichlorophenyl group and the hydroxypropyl side chain. Common reagents used in these reactions include chlorinated aromatic compounds, propylene oxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the chromeno-pyrrole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl side chain may yield carboxylic acids, while substitution reactions on the dichlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione shares structural similarities with other chromeno-pyrrole derivatives and dichlorophenyl compounds.

Uniqueness

  • The unique combination of the dichlorophenyl group, hydroxypropyl side chain, and chromeno-pyrrole core distinguishes this compound from others. Its specific chemical structure imparts distinct properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C20H15Cl2NO4

Molecular Weight

404.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H15Cl2NO4/c21-13-7-6-11(10-14(13)22)17-16-18(25)12-4-1-2-5-15(12)27-19(16)20(26)23(17)8-3-9-24/h1-2,4-7,10,17,24H,3,8-9H2

InChI Key

NKQMCHJDWPSZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)Cl)Cl)CCCO

Origin of Product

United States

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